3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the third position, a methoxy group at the fifth position, and an amine group at the second position of the pyrazine ring, along with a phenyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl or heteroaryl boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents, palladium catalysts, and reaction solvents. The reaction is typically carried out under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Used in the Suzuki–Miyaura coupling reaction.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various aryl-substituted pyrazine derivatives .
Scientific Research Applications
3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Investigated for its electronic and optical properties in material science research.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrazine: A related compound with similar structural features.
5-Bromo-3-methylpyrazin-2-amine: Another pyrazine derivative with a bromine atom and a methyl group
Uniqueness
3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine is unique due to the presence of both a methoxy group and a phenyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-16-8-4-2-3-7(5-8)9-6-14-11(13)10(12)15-9/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNYWAIWCJJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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